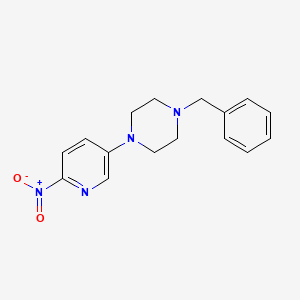

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C16H18N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(6-nitropyridin-3-yl)piperazine typically involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the reaction. The resulting product is then purified through various methods, including recrystallization and chromatography .

Industrial Production Methods

For industrial production, the process involves the catalytic hydrogenation of the nitro group to form the corresponding amine. This is followed by the reaction with benzyl chloride to introduce the benzyl group. The final product is obtained through purification and refining processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the reduction of the nitro group.

Nucleophilic Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed

Reduction: The major product is the corresponding amine.

Substitution: Various substituted piperazine derivatives can be formed depending on the electrophile used.

Oxidation: Oxidation products include nitroso and nitro derivatives.

Scientific Research Applications

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(6-nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets. For example, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it a potential candidate for antiparasitic applications .

Comparison with Similar Compounds

Similar Compounds

1-(6-Nitropyridin-3-yl)piperazine: A similar compound with a nitro group on the pyridine ring.

tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: Another derivative with a tert-butyl group.

Uniqueness

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine is unique due to the presence of both a benzyl group and a nitro group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-Benzyl-4-(6-nitropyridin-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting neurological disorders and as an enzyme inhibitor. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C16H18N4O2, and it features a piperazine ring substituted with a benzyl group and a 6-nitropyridine moiety. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperazine, including those similar to this compound, demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds in the same class have shown minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like gentamicin .

- Urease Inhibition : Recent research indicates that pyridylpiperazine derivatives can act as potent urease inhibitors. Urease inhibition is particularly relevant in the treatment of infections caused by Helicobacter pylori, which utilizes urease for survival in acidic environments .

Antimicrobial Activity

A study investigating the antimicrobial properties of piperazine derivatives reported that compounds similar to this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values observed were as low as 8 µg/mL for certain derivatives, indicating their potency compared to traditional antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| Similar Derivative | Escherichia coli | 8 |

Urease Inhibition

In another study focused on urease inhibitors, pyridylpiperazine-based carbodithioates were synthesized, showing promising results against urease activity. The lead compounds demonstrated IC50 values in the micromolar range, highlighting their potential as therapeutic agents for treating H. pylori infections .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The piperazine ring is known for its role in binding to various biological targets, while the nitropyridine moiety may enhance lipophilicity and facilitate cellular uptake.

Properties

IUPAC Name |

1-benzyl-4-(6-nitropyridin-3-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-20(22)16-7-6-15(12-17-16)19-10-8-18(9-11-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWWFJRWMWZTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CN=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.